molecular formula C22H25NO4 B1343388 3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methoxybenzophenone CAS No. 898761-41-6

3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methoxybenzophenone

Cat. No.: B1343388
CAS No.: 898761-41-6
M. Wt: 367.4 g/mol
InChI Key: LMUPKDQRFOSZEU-UHFFFAOYSA-N
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Description

3-[1,4-Dioxa-8-azaspiro[45]decan-8-ylmethyl]-3’-methoxybenzophenone is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3’-methoxybenzophenone typically involves multiple steps. One common approach starts with the preparation of 1,4-Dioxa-8-azaspiro[4.5]decane, which is then reacted with appropriate benzophenone derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are critical in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3’-methoxybenzophenone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzophenone moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3’-methoxybenzophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3’-methoxybenzophenone involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The methoxybenzophenone moiety can participate in hydrogen bonding and hydrophobic interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: A precursor in the synthesis of the target compound.

    3-Methoxybenzophenone: Shares the benzophenone core structure.

    4-Piperidone ethylene acetal: Another spirocyclic compound with similar reactivity.

Uniqueness

What sets 3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3’-methoxybenzophenone apart is its combination of the spirocyclic structure with the methoxybenzophenone moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-25-20-7-3-6-19(15-20)21(24)18-5-2-4-17(14-18)16-23-10-8-22(9-11-23)26-12-13-27-22/h2-7,14-15H,8-13,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUPKDQRFOSZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643297
Record name {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-41-6
Record name {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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